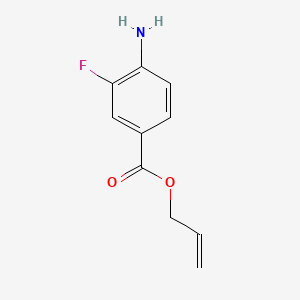
N-Acetyl 3,5-dibromo-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl 3,5-dibromo-2-nitroaniline is an organic compound with the molecular formula C8H6Br2N2O3. It is derived from aniline, an aromatic amine found in coal tar and petroleum. This compound is notable for its applications in various scientific research fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl 3,5-dibromo-2-nitroaniline involves a two-step process:
Nitration of Aniline: Aniline is nitrated using nitric acid to yield 3,5-dibromo-2-nitroaniline.
Acetylation: The resulting 3,5-dibromo-2-nitroaniline is then acetylated with acetic anhydride to produce this compound.
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and potentially explosive nature of the nitro group.
化学反应分析
Types of Reactions
N-Acetyl 3,5-dibromo-2-nitroaniline undergoes several types of chemical reactions:
Nucleophilic Aromatic Substitution: The nitro group (-NO2) is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions.
Hydrolysis: The acetyl group (CH3CO) can be cleaved under acidic or basic conditions, resulting in the formation of acetic acid (CH3COOH) and 3,5-dibromo-2-nitroaniline.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common nucleophiles include hydroxide ions (OH-) and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Major Products
Nucleophilic Aromatic Substitution: Products vary depending on the nucleophile used.
Hydrolysis: Acetic acid and 3,5-dibromo-2-nitroaniline.
Reduction: 3,5-dibromo-2-nitroaniline is reduced to 3,5-dibromo-2-aminoaniline.
科学研究应用
N-Acetyl 3,5-dibromo-2-nitroaniline has been used in various scientific research applications:
Synthesis of Organic Compounds: It serves as an intermediate in the synthesis of other organic compounds.
Enzyme Inhibition Studies: The compound has been used to study the inhibition of enzymes involved in drug metabolism, such as CYP2C8.
Drug Metabolism Research: It has been employed in the study of drug metabolism and the effects of enzyme inhibition.
Pharmaceutical Synthesis: this compound has been used in the synthesis of pharmaceuticals, including the anti-cancer drug 5-fluorouracil.
作用机制
The mechanism of action of N-Acetyl 3,5-dibromo-2-nitroaniline is not completely understood. it is believed to involve the inhibition of enzymes involved in drug metabolism, specifically CYP2C8. This inhibition results in reduced metabolism of certain drugs. Additionally, the compound has been shown to have antioxidant and anti-inflammatory effects.
相似化合物的比较
Similar Compounds
3,5-Dibromo-2-nitroaniline: Similar in structure but lacks the acetyl group.
4-Bromo-2-nitroaniline: Contains a single bromine atom and a nitro group.
2-Amino-5-nitrobenzonitrile: Contains a nitro group and a cyano group instead of bromine atoms
Uniqueness
The combination of these functional groups makes it a valuable intermediate in organic synthesis and a useful compound in enzyme inhibition studies.
属性
IUPAC Name |
N-(3,5-dibromo-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2O3/c1-4(13)11-7-3-5(9)2-6(10)8(7)12(14)15/h2-3H,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEGGWMAUYBKBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC(=C1)Br)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674367 |
Source


|
| Record name | N-(3,5-Dibromo-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855929-29-2 |
Source


|
| Record name | N-(3,5-Dibromo-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














